

(R)-6-(Hydroxymethyl)morpholin-3-one chemical properties and structure

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Compound of Interest

Compound Name: (R)-6-(Hydroxymethyl)morpholin-3-one

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An In-Depth Technical Guide to **(R)-6-(Hydroxymethyl)morpholin-3-one**: Structure, Properties, and Applications

Introduction

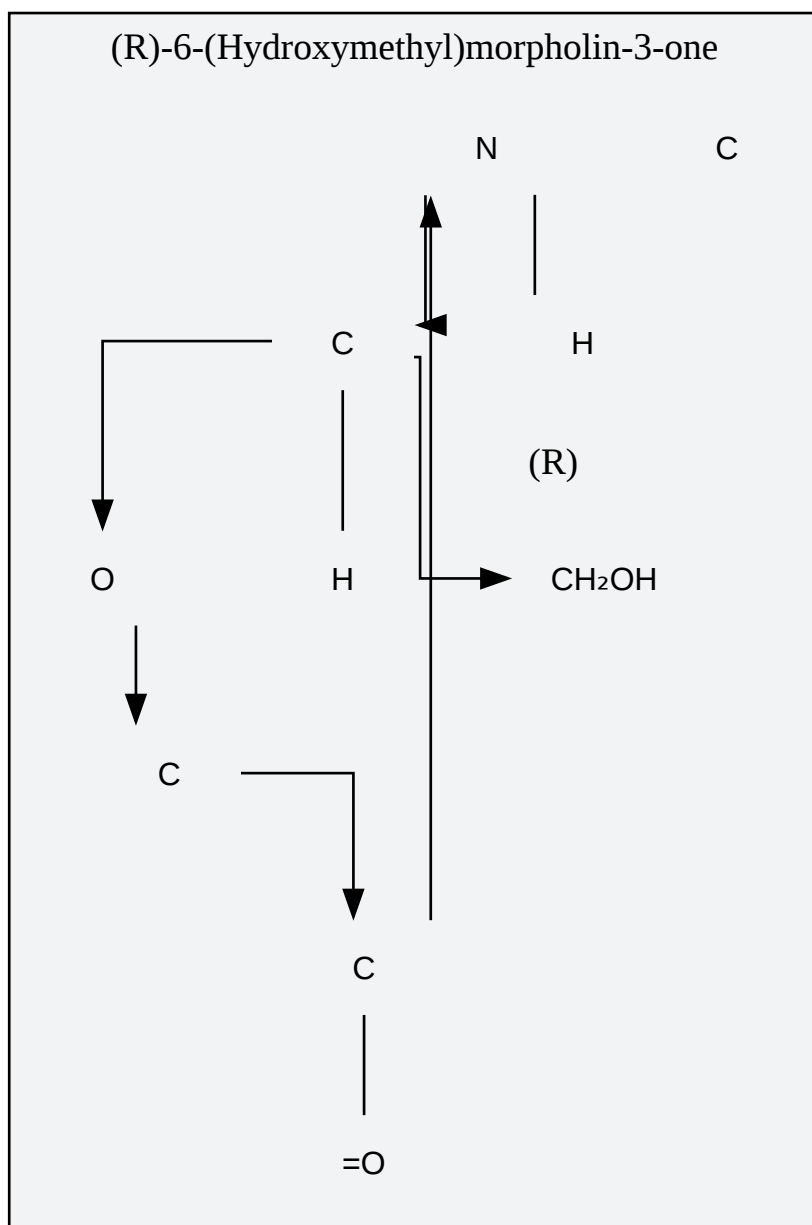
(R)-6-(Hydroxymethyl)morpholin-3-one is a chiral heterocyclic compound of significant interest in modern medicinal chemistry and drug discovery. Its unique molecular architecture, combining a rigid morpholin-3-one core with a stereodefined hydroxymethyl substituent, renders it a valuable and versatile building block for the synthesis of complex therapeutic agents. The morpholine moiety is a well-established scaffold in drug design, known for conferring favorable physicochemical properties such as improved aqueous solubility and metabolic stability, which can enhance pharmacokinetic profiles.^[1] The presence of the (R)-chiral center and a reactive primary alcohol function offers precise three-dimensional orientation and a key handle for further molecular elaboration, making it a sought-after intermediate for creating novel chemical entities with high target specificity.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It aims to provide a detailed exploration of the chemical structure, physicochemical properties, synthesis, reactivity, and applications of **(R)-6-(Hydroxymethyl)morpholin-3-one**, grounded in established scientific principles and field-proven insights.

Molecular Architecture and Physicochemical Properties

Structural Elucidation

The core of **(R)-6-(Hydroxymethyl)morpholin-3-one** is a six-membered morpholine ring containing an oxygen atom and a nitrogen atom at the 1- and 4-positions, respectively. A ketone group is situated at the 3-position, forming a lactam (a cyclic amide). The key feature is the substituent at the 6-position: a hydroxymethyl group (-CH₂OH) attached to a chiral carbon with a defined (R)-configuration.^[2] This stereocenter is critical, as enantiomers of a drug often exhibit vastly different pharmacological activities and metabolic fates.^[2] The hydroxymethyl group not only introduces a point of polarity but also serves as a primary site for hydrogen bonding and further chemical modification.^{[3][4]}



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Caption: Chemical structure of **(R)-6-(Hydroxymethyl)morpholin-3-one**.

Key Identifiers and Properties

A summary of the key chemical and physical properties of **(R)-6-(Hydroxymethyl)morpholin-3-one** is provided below. It is important to note that some of these values, particularly thermodynamic properties, are predicted through computational models due to limited publicly available experimental data.^{[5][6]}

Property	Value	Reference(s)
CAS Number	919286-65-0	[2][3][5][7]
Molecular Formula	C ₅ H ₉ NO ₃	[2][3][5]
Molecular Weight	131.13 g/mol	[2][3][5]
IUPAC Name	(6R)-6-(hydroxymethyl)morpholin-3-one	[2][3]
Appearance	White to off-white solid	[5][6]
Boiling Point	397.1 ± 27.0 °C (Predicted)	[5][6]
Density	1.34 ± 0.1 g/cm ³ (Predicted)	[5]
pKa	13.98 ± 0.40 (Predicted)	[5][6]
Storage	2-8°C, sealed in a dry environment	[5][7]
Isomeric SMILES	C1CO	[2][3]
InChI Key	DMELBDGPDOJCTC-SCSAIBSYSA-N	[2][3]

Synthesis and Stereochemical Control

Rationale for Chiral Synthesis

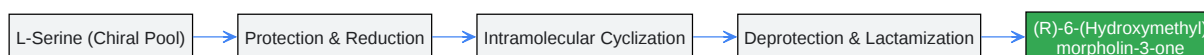
In drug development, the three-dimensional structure of a molecule is paramount for its interaction with biological targets like enzymes and receptors. The synthesis of enantiomerically pure compounds is therefore not an academic exercise but a regulatory and clinical necessity. The use of a single, defined enantiomer such as **(R)-6-(Hydroxymethyl)morpholin-3-one** minimizes the risk of off-target effects, reduces metabolic burden, and ensures that the therapeutic action is derived solely from the active stereoisomer.

Precursor-Directed Synthesis

A robust and common strategy to achieve high enantiomeric purity for this molecule is through a precursor-directed approach, starting from a readily available chiral molecule. L-serine, a natural amino acid, is an exemplary starting material for this purpose.[2][3] The inherent stereochemistry of the L-serine is carried through the synthetic sequence to establish the desired (R)-configuration at the C6 position of the final morpholin-3-one product.

Conceptual Experimental Workflow:

- **Protection:** The amine and carboxylic acid groups of L-serine are appropriately protected to prevent unwanted side reactions.
- **Reduction:** The protected carboxylic acid is selectively reduced to a primary alcohol.
- **Cyclization:** An intramolecular reaction is induced to form the six-membered morpholine ring. This step is critical and often involves the formation of the ether linkage.
- **Deprotection and Lactam Formation:** Protective groups are removed, and the molecule is cyclized to form the stable morpholin-3-one (lactam) ring.
- **Purification:** The final product is purified using standard techniques such as column chromatography or recrystallization to achieve high chemical and optical purity.



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Caption: Conceptual workflow for precursor-directed synthesis.

Spectroscopic Characterization (Expected)

Confirmation of the structure of **(R)-6-(Hydroxymethyl)morpholin-3-one** relies on a combination of standard spectroscopic techniques. While specific spectral data is often proprietary, the expected features can be reliably predicted based on the molecule's functional groups.

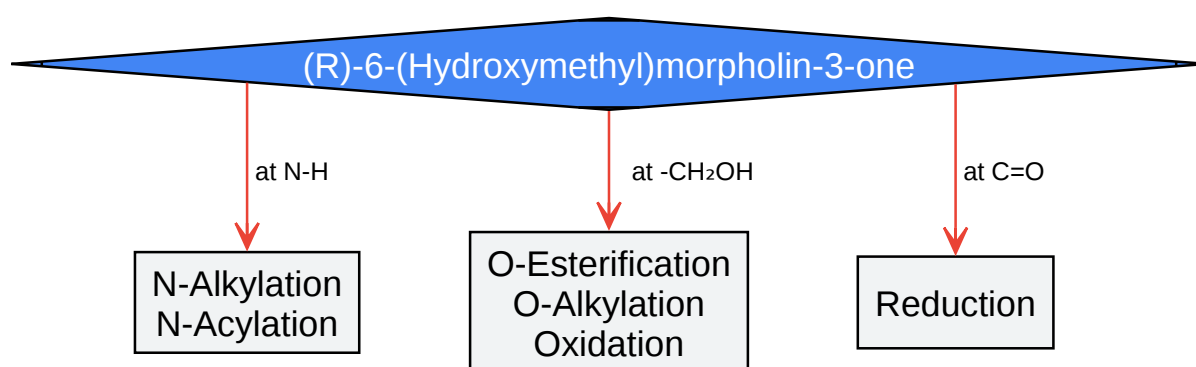
Technique	Expected Features
Infrared (IR)	Broad peak at $\sim 3400\text{-}3200\text{ cm}^{-1}$ (O-H stretch from alcohol and N-H stretch from amide); Strong, sharp peak at $\sim 1670\text{ cm}^{-1}$ (C=O stretch of the amide); Peaks around 1100 cm^{-1} (C-O-C stretch of the ether).
^1H NMR	A complex set of multiplets in the $\sim 3.0\text{-}4.5$ ppm range corresponding to the diastereotopic protons of the morpholine ring and the $-\text{CH}_2\text{OH}$ group. A broad singlet for the N-H proton and a triplet for the O-H proton (may exchange with D_2O).
^{13}C NMR	A signal in the ~ 170 ppm region for the carbonyl carbon (C3). A signal around $\sim 60\text{-}70$ ppm for the carbon bearing the hydroxyl group (C6). Other signals for the remaining ring carbons (C2, C5) in the $\sim 40\text{-}80$ ppm range.
Mass Spec. (MS)	A molecular ion peak (M^+) or protonated molecule ($[\text{M}+\text{H}]^+$) at m/z corresponding to its molecular weight (131.13). Common fragmentation patterns would include the loss of the hydroxymethyl group ($-\text{CH}_2\text{OH}$) or water ($-\text{H}_2\text{O}$).

Chemical Reactivity and Derivatization

The molecule possesses three primary sites for chemical modification, making it a highly adaptable scaffold for building molecular diversity.

- **Nitrogen Atom (Amide):** The secondary amine within the lactam can undergo reactions like N-alkylation or N-acylation under appropriate basic conditions, allowing for the introduction of various substituents.[3]

- Hydroxymethyl Group (Primary Alcohol): The $-\text{CH}_2\text{OH}$ group is a versatile handle. It can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into an ether. It can also be transformed into a leaving group (e.g., tosylate) to enable nucleophilic substitution reactions.[3]
- Amide Carbonyl: The carbonyl group can be subjected to reduction to form the corresponding amine.



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Caption: Key reactive sites for chemical derivatization.

Applications in Medicinal Chemistry and Drug Discovery

The Morpholine Scaffold in CNS Drug Design

The morpholine ring is considered a "privileged" scaffold in medicinal chemistry, particularly for drugs targeting the central nervous system (CNS).[1] Its polarity and ability to act as a hydrogen bond acceptor improve aqueous solubility and can help modulate lipophilicity to fall within the narrow range required for crossing the blood-brain barrier (BBB).[3] Research has shown that the morpholinone core of molecules like **(R)-6-(Hydroxymethyl)morpholin-3-one** can be modified to enhance BBB permeability, a crucial factor in developing treatments for neurological conditions.[3]

Role as a Chiral Building Block

This compound serves as an essential intermediate in the synthesis of more complex molecules where the stereochemistry and functionality of the morpholine ring are critical for biological activity. It has been identified as a valuable precursor in the development of neurokinin-1 (NK1) antagonists, a class of drugs investigated for treating depression, anxiety, and emesis.[3] The specific (R)-configuration and the hydroxymethyl group are often essential for achieving high-affinity binding to the target receptor.

Safety, Handling, and Storage

As a fine chemical intended for research, **(R)-6-(Hydroxymethyl)morpholin-3-one** requires careful handling to ensure personnel safety and maintain compound integrity.

Hazard Identification

While specific toxicology data for this exact compound is limited, related morpholine and lactam structures may cause skin, eye, and respiratory irritation.[8][9] It is crucial to treat the compound as potentially hazardous in the absence of complete data.

Recommended Handling Protocol

- **Engineering Controls:** Handle the compound in a well-ventilated fume hood to minimize inhalation exposure.
- **Personal Protective Equipment (PPE):** Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][11]
- **Dispensing:** As a solid, avoid generating dust when weighing or transferring. Use appropriate tools like spatulas.
- **Spills:** In case of a small spill, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area with a suitable solvent.
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Storage and Stability

To ensure long-term stability and prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).^[7] Recommended storage is in a cool, dry place, typically at 2-8°C.^{[5][7]} It should be kept away from strong oxidizing agents.^[10]

Conclusion

(R)-6-(Hydroxymethyl)morpholin-3-one stands out as a high-value chiral intermediate with significant potential in advanced drug discovery. Its well-defined stereochemistry, coupled with the favorable physicochemical properties of the morpholinone scaffold and the synthetic versatility of its hydroxymethyl group, makes it an enabling tool for medicinal chemists. From enhancing CNS penetration to providing a rigid core for orienting pharmacophoric elements, this compound offers a reliable starting point for the rational design of next-generation therapeutics. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in research and development.

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